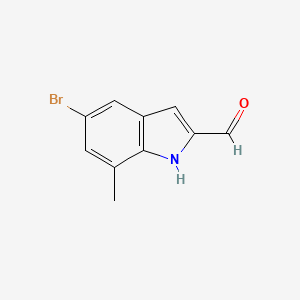

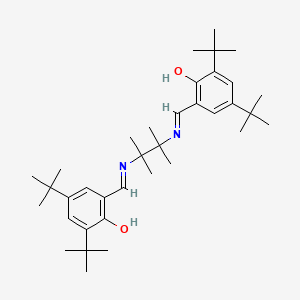

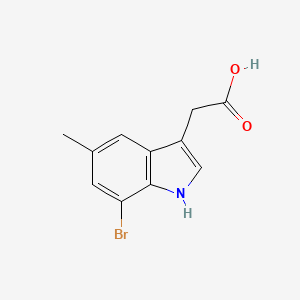

![molecular formula C10H6N2O2 B1449600 Benzofuro[3,2-D]pyrimidin-4(3H)-one CAS No. 39786-36-2](/img/structure/B1449600.png)

Benzofuro[3,2-D]pyrimidin-4(3H)-one

Overview

Description

Benzofuro[3,2-D]pyrimidin-4(3H)-one is a heterocyclic compound with a fused benzofuran and pyrimidine ring system. It exhibits a broad spectrum of biological activities, including anti-inflammatory, antiviral, analgesic, anti-proliferative, and antimicrobial properties .

Synthesis Analysis

The synthesis of Benzofuro[3,2-D]pyrimidin-4(3H)-one involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50°C. This process yields carbodiimide intermediates, which subsequently react with nitrogen-oxygen-containing nucleophiles to form 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-D]pyrimidin-4(3H)-ones. The reaction occurs in the presence of a catalytic amount of sodium ethoxide or K2CO3. Additionally, the iminophosphorane can directly react with excess carbon disulfide, followed by n-propylamine. Further reactions with alkyl halides or halogenated aliphatic esters in the presence of anhydrous K2CO3 produce the corresponding 2-alkylthio-3-n-propyl-benzofuro[3,2-D]pyrimidin-4(3H)-ones .

Molecular Structure Analysis

The molecular structure of Benzofuro[3,2-D]pyrimidin-4(3H)-one consists of a benzofuran ring fused with a pyrimidine ring. The specific arrangement of atoms and bonds can be visualized through X-ray crystallography or computational methods. Unfortunately, I don’t have access to the specific crystal structure for this compound, but it’s essential to consider the relative positions of the nitrogen, oxygen, and carbon atoms in the fused ring system .

Chemical Reactions Analysis

Benzofuro[3,2-D]pyrimidin-4(3H)-one undergoes various chemical reactions. For instance, it can react with aromatic isocyanates via aza-Wittig reactions to form carbodiimides. These carbodiimides then participate in further reactions with phenols and alcohols, yielding 2-alkoxy (aryloxy)-benzofuro[3,2-D]pyrimidin-4(3H)-ones. The overall synthesis pathway involves multiple steps and provides satisfactory yields .

Scientific Research Applications

Organic Electronics: Host Materials for Phosphorescent OLEDs

Benzofuro[3,2-D]pyrimidin-4(3H)-one derivatives have been utilized as host materials in blue phosphorescent organic light-emitting diodes (PhOLEDs) . These compounds are designed to transport electrons and possess high triplet energy, which is crucial for preventing back energy transfer from the phosphorescent emitter to the host. This ensures efficient energy transfer and high external quantum efficiency, which is vital for the performance of OLEDs.

Medicinal Chemistry: Antitubercular Agents

In medicinal chemistry, certain derivatives of Benzofuro[3,2-D]pyrimidin-4(3H)-one have shown promise as potential antitubercular agents . These compounds have been synthesized and screened for activity against Mycobacterium tuberculosis, offering a new avenue for the development of treatments against tuberculosis.

Materials Science: Electron-Transport-Type Hosts

The compound’s core structure is beneficial in materials science, particularly in the development of electron-transport-type hosts with high triplet energy . This property is essential for the creation of materials that can effectively transport electrons and improve the performance of devices like OLEDs.

Electronics: Enhancing Device Performance

In the electronics industry, Benzofuro[3,2-D]pyrimidin-4(3H)-one-based materials are used to enhance the performance of electronic devices . They serve as n-type hosts in OLEDs, contributing to devices’ low power consumption, wide viewing angle, and high brightness.

Agriculture: Antibacterial Activity

Derivatives of Benzofuro[3,2-D]pyrimidin-4(3H)-one have been explored for their antibacterial activity, which could have implications in agriculture . The development of new antibacterial agents can help protect crops from bacterial infections, leading to better yield and food security.

Environmental Science: Sustainable Materials

While direct applications in environmental science are not explicitly documented, the use of Benzofuro[3,2-D]pyrimidin-4(3H)-one in creating more energy-efficient light-emitting devices contributes to the broader goal of sustainability . By reducing energy consumption in electronics, these materials can indirectly benefit environmental conservation efforts.

properties

IUPAC Name |

3H-[1]benzofuro[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c13-10-9-8(11-5-12-10)6-3-1-2-4-7(6)14-9/h1-5H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCWPSFTRGJXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=O)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345391 | |

| Record name | 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuro[3,2-D]pyrimidin-4(3H)-one | |

CAS RN |

39786-36-2 | |

| Record name | 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

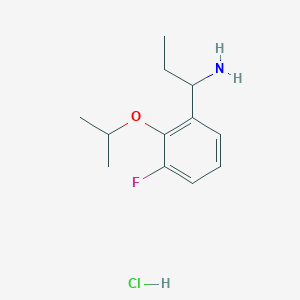

![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1449523.png)

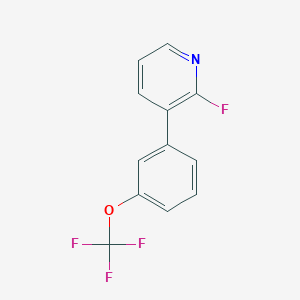

![N'-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1449526.png)

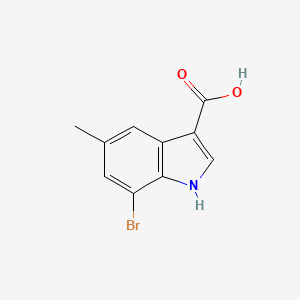

![2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B1449527.png)

![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1449536.png)

![1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B1449537.png)